Dthib

HSF1 inhibition binding affinity comparative pharmacology

DTHIB is the only HSF1 inhibitor that directly binds the DNA-binding domain (Kd=160 nM) and selectively triggers nuclear HSF1 degradation—achieving 70% reduction at 5 μM in 6 h and 85% tumor regression at 5 mg/kg. Unlike KRIBB11 (IC50 ≤3 µM, co-factor recruitment inhibitor), DTHIB’s distinct mechanism abolishes the HSF1 cancer gene signature, enabling robust synergy with vincristine (8-fold IC50 reduction) in DLBCL. Essential for prostate cancer NEPC models and chemosensitization studies. Available in high purity (≥98%) with comprehensive QC documentation.

Molecular Formula C13H9ClFN3O3
Molecular Weight 309.68 g/mol
Cat. No. B8010737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDthib
Molecular FormulaC13H9ClFN3O3
Molecular Weight309.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
InChIInChI=1S/C13H9ClFN3O3/c14-11-6-5-10(7-12(11)18(20)21)17-13(19)16-9-3-1-8(15)2-4-9/h1-7H,(H2,16,17,19)
InChIKeyDWVIOMKFHSRQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTHIB Procurement: A Direct HSF1 Inhibitor with Defined Binding Affinity for Oncology Research


DTHIB (Direct Targeted HSF1 InhiBitor, CAS 897326-30-6) is a small-molecule direct and selective inhibitor of heat shock factor 1 (HSF1). It binds to the HSF1 DNA-binding domain with a dissociation constant (Kd) of 160 nM . The compound selectively stimulates the degradation of nuclear HSF1 and inhibits the HSF1 cancer gene signature, demonstrating potent anticancer activity in preclinical models of prostate cancer and diffuse large B-cell lymphoma [1][2].

DTHIB vs. In-Class HSF1 Inhibitors: Why Molecular Mechanism Dictates Experimental Outcome


Not all HSF1 inhibitors are functionally equivalent. DTHIB acts as a direct binder to the HSF1 DNA-binding domain (Kd = 160 nM) and triggers its nuclear degradation [1]. In contrast, other commonly used HSF1 inhibitors like KRIBB11 function via distinct mechanisms—KRIBB11 prevents the recruitment of p-TEFb to the hsp70 promoter (IC50 ≤3 µM) without inducing HSF1 degradation . These mechanistic differences translate into divergent downstream effects on the HSF1 cancer gene signature and cellular stress responses, meaning experimental outcomes cannot be assumed to be interchangeable between HSF1-targeting compounds.

DTHIB Quantitative Differentiation: Binding Affinity, Degradation, and Preclinical Efficacy Data


Direct Binding Affinity to HSF1 DNA-Binding Domain Compared to KRIBB11

DTHIB demonstrates a Kd of 160 nM for binding to the HSF1 DNA-binding domain, as measured by intrinsic tryptophan fluorescence quenching [1]. The commonly used HSF1 inhibitor KRIBB11 exhibits an IC50 of 1.2 μM in a luciferase reporter assay [2]. While assays differ, the data indicate DTHIB's high-affinity direct engagement of the HSF1 DBD, a feature not shared by KRIBB11, which acts via inhibition of transcriptional co-factor recruitment .

HSF1 inhibition binding affinity comparative pharmacology

Selective Degradation of Nuclear HSF1 vs. Vehicle Control

In C4-2 prostate cancer cells, treatment with 5 μM DTHIB for 6 hours reduced nuclear HSF1 protein abundance by approximately 70% compared to DMSO vehicle control, as quantified by immunofluorescence and western blotting [1]. This selective degradation of nuclear HSF1 is a direct consequence of DTHIB's physical engagement with the HSF1 DBD and is not observed with vehicle treatment.

HSF1 degradation target engagement nuclear protein turnover

Inhibition of Prostate Cancer Cell Proliferation: EC50 Values in AR-Positive and AR-Negative Models

DTHIB dose-dependently reduces the clonal expansion of prostate cancer cell lines. In C4-2 (androgen receptor-positive) cells, the EC50 is 1.2 μM; in PC-3 (androgen receptor-negative) cells, the EC50 is 3.0 μM . In contrast, the HSF1 inhibitor KRIBB11 exhibits antiproliferation IC50 values ranging from 3 to 8 μM across various cancer cell lines .

prostate cancer antiproliferative activity cell viability

Tumor Regression in Therapy-Resistant Prostate Cancer Models vs. Vehicle

In a neuroendocrine prostate cancer (NEPC) mouse model, daily intraperitoneal administration of DTHIB at 5 mg/kg for 21 days resulted in profound tumor regression, with an average tumor volume reduction of 85% compared to vehicle-treated controls [1]. In contrast, the HSF1 inhibitor KRIBB11 at a much higher dose (50 mg/kg, single dose) achieved only 47.4% tumor growth inhibition in an HCT-116 colon cancer xenograft model .

in vivo efficacy prostate cancer neuroendocrine prostate cancer

Chemosensitization in Diffuse Large B-Cell Lymphoma: 8-Fold Reduction in Vincristine IC50

In diffuse large B-cell lymphoma (DLBCL) cells, combination treatment with DTHIB (8 μM) reduced the IC50 of vincristine by 8-fold compared to vincristine alone [1]. This chemosensitization was validated in vivo, where the combination of DTHIB (5 mg/kg) and vincristine (2 mg/kg) led to complete tumor regression in a DLBCL xenograft model [2].

chemoresistance DLBCL combination therapy

DTHIB Application Scenarios: Prostate Cancer, DLBCL, and HSF1 Pathway Research


Investigating HSF1-Driven Oncogenic Transcription in Therapy-Resistant Prostate Cancer

Utilize DTHIB in vitro and in vivo to dissect the role of HSF1 in prostate cancer progression, particularly in models of castration-resistant and neuroendocrine prostate cancer. DTHIB's ability to induce nuclear HSF1 degradation (70% reduction at 5 μM, 6 h) [1] and achieve tumor regression (85% reduction at 5 mg/kg) [2] makes it an essential tool for validating HSF1 as a therapeutic target and for preclinical evaluation of HSF1-directed therapies.

Combination Therapy Studies to Overcome Chemoresistance in Diffuse Large B-Cell Lymphoma

Employ DTHIB in combination with standard chemotherapeutic agents such as vincristine or doxorubicin to evaluate synergy and chemosensitization in DLBCL models. DTHIB reduces vincristine IC50 by 8-fold in vitro and enables complete tumor regression in vivo when combined with chemotherapy [3][4]. This scenario is critical for researchers aiming to develop novel combination regimens for relapsed or refractory DLBCL.

Mechanistic Studies of HSF1 Degradation and DNA-Binding Domain Engagement

Use DTHIB as a chemical probe to study the structure-function relationship of the HSF1 DNA-binding domain. Its defined binding affinity (Kd = 160 nM) and ability to selectively stimulate nuclear HSF1 degradation provide a precise tool for mapping the molecular determinants of HSF1 stability and transcriptional activity, facilitating the discovery of next-generation HSF1-targeting agents.

Comparative Pharmacology of HSF1 Inhibitors in Stress Response Pathways

Incorporate DTHIB as a reference compound in comparative studies with other HSF1 inhibitors like KRIBB11 to delineate distinct mechanisms of action. Unlike KRIBB11, which inhibits co-factor recruitment (IC50 ≤3 µM) , DTHIB directly binds the HSF1 DBD and promotes its degradation. Such studies are essential for understanding the differential downstream effects on the HSF1 cancer gene signature and for selecting the appropriate tool compound for specific experimental questions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dthib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.